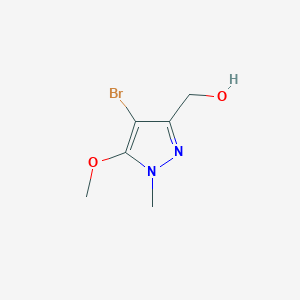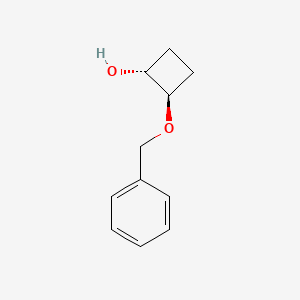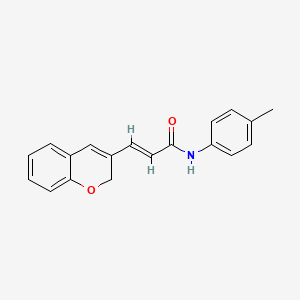
(2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide, also known as LY294002, is a small molecule inhibitor of phosphoinositide 3-kinase (PI3K). It is commonly used in scientific research to study the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in regulating cell growth, proliferation, and survival.
Mecanismo De Acción
(2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide works by binding to the ATP-binding site of PI3K, preventing the enzyme from phosphorylating its downstream targets. This leads to a decrease in the activation of the downstream signaling pathway, including Akt and mTOR. (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide is selective for PI3K, with little to no activity against other kinases. This specificity makes it a useful tool for studying the PI3K/Akt/mTOR pathway in various cellular contexts.
Biochemical and Physiological Effects:
(2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide has been shown to inhibit cell growth, induce apoptosis, and sensitize cells to chemotherapy. In addition, (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide has been shown to inhibit angiogenesis and metastasis, making it a promising anti-cancer agent. Outside of cancer, (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide has several advantages as a tool for studying the PI3K/Akt/mTOR pathway. It is a potent and selective inhibitor of PI3K, making it a useful tool for studying the role of this pathway in various cellular processes and diseases. In addition, (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide is relatively easy to use and has been extensively studied in a variety of cellular contexts. However, there are also limitations to using (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide. It is a small molecule inhibitor, meaning that it may not fully recapitulate the effects of genetic knockdown or knockout of PI3K. In addition, (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide may have off-target effects at high concentrations, making it important to carefully titrate the concentration used in experiments.
Direcciones Futuras
There are several future directions for the use of (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide in scientific research. One area of interest is in the development of combination therapies for cancer. (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide has been shown to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy. In addition, there is interest in developing more selective inhibitors of PI3K, as current inhibitors, including (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide, can have off-target effects at high concentrations. Finally, there is interest in studying the role of the PI3K/Akt/mTOR pathway in other diseases, such as metabolic disorders and cardiovascular disease, and (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide may be a useful tool for these studies.
Métodos De Síntesis
(2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide can be synthesized using a multi-step process starting from commercially available starting materials. The key step involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 4-methylbenzylamine to form the intermediate 2-(4-methylbenzylamino)-3-methoxybenzaldehyde. This intermediate is then reacted with ethyl cyanoacetate in the presence of piperidine to form the final product, (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide. The yield of this synthesis method is typically around 20%.
Aplicaciones Científicas De Investigación
(2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide is commonly used in scientific research to study the PI3K/Akt/mTOR signaling pathway. This pathway is involved in a variety of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is often observed in cancer and other diseases, making it an attractive target for drug development. (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide is a potent and selective inhibitor of PI3K, making it a useful tool for studying the role of this pathway in various cellular processes and diseases.
Propiedades
IUPAC Name |
(E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-14-6-9-17(10-7-14)20-19(21)11-8-15-12-16-4-2-3-5-18(16)22-13-15/h2-12H,13H2,1H3,(H,20,21)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPCHFJVWDRGHK-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=CC2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-benzyl-1-(2-methoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2618851.png)
![[(1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperidin-4-yl)methyl]amine](/img/structure/B2618852.png)
![1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B2618853.png)


![ethyl 5-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B2618858.png)
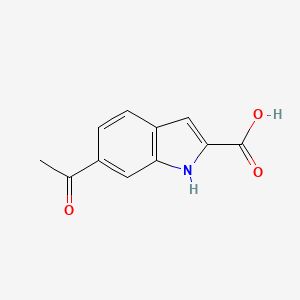
![1-(3,4-Dimethoxybenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea](/img/structure/B2618860.png)
![(2R)-2-Amino-3-(6-amino-1,3-dioxo-5,8-disulfobenzo[de]isoquinolin-2-yl)propanoic acid](/img/structure/B2618861.png)
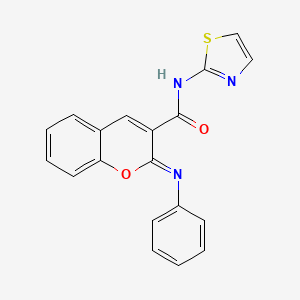
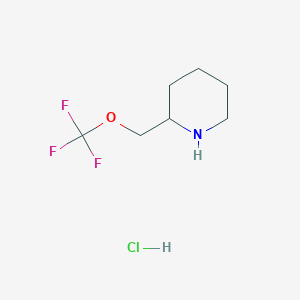
![2-(3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B2618866.png)
